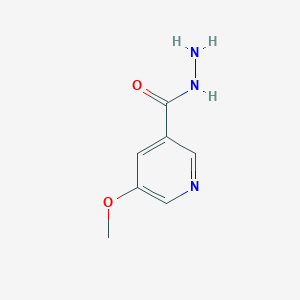

5-Methoxynicotinohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

5-methoxypyridine-3-carbohydrazide |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-2-5(3-9-4-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |

InChI Key |

XCVXJIVZDYBHGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CC(=C1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 5-Methoxynicotinohydrazide

The synthesis of this compound can be approached through various strategies, ranging from conventional, well-established pathways to more modern and sustainable methods. These approaches primarily focus on the efficient construction of the nicotinohydrazide scaffold and the introduction of the methoxy (B1213986) substituent.

Conventional Synthetic Pathways to Nicotinohydrazides

The most common and conventional method for the synthesis of nicotinohydrazides, including this compound, is the hydrazinolysis of the corresponding nicotinic acid ester. This two-step process typically involves:

Esterification: The parent nicotinic acid is first converted to its corresponding ester, commonly a methyl or ethyl ester. This is often achieved by reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid, or by using a reagent like thionyl chloride to form an acyl chloride intermediate which then reacts with the alcohol.

Hydrazinolysis: The resulting nicotinic acid ester is then treated with hydrazine (B178648) hydrate (NH₂NH₂·H₂O). The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate, often using an alcohol as a solvent. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group to form the stable hydrazide.

For the synthesis of this compound, the precursor would be methyl 5-methoxynicotinate. The general reaction is depicted below:

Figure 1: General scheme for the conventional synthesis of this compound from methyl 5-methoxynicotinate and hydrazine hydrate.

This method is widely applicable and has been used for the synthesis of a variety of nicotinohydrazide derivatives.

Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce reaction times, energy consumption, and the use of hazardous solvents. For the synthesis of hydrazides, several sustainable approaches have been developed:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of hydrazides from esters and hydrazine hydrate can be significantly expedited using microwave heating, often reducing reaction times from hours to minutes and improving yields. This technique offers a more energy-efficient alternative to conventional refluxing.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can also enhance the rate of hydrazide formation. The cavitation effects generated by ultrasound waves promote mass transfer and increase the reactivity of the reactants, leading to shorter reaction times and milder reaction conditions.

Solvent-Free Reactions: In some cases, the reaction between the ester and hydrazine hydrate can be carried out under solvent-free conditions, particularly with microwave assistance. This approach minimizes the use of volatile organic solvents, thereby reducing the environmental impact of the synthesis.

These modern techniques offer greener alternatives for the synthesis of this compound, aligning with the growing demand for sustainable chemical processes.

Exploration of Precursor Chemical Derivations and Intermediate Transformations

The transformation of intermediates is crucial for achieving the desired product. For example, the purity of the starting nicotinic acid ester directly impacts the purity of the final hydrazide product. Therefore, purification of the intermediate ester, often by recrystallization or chromatography, is a standard practice to ensure a high-quality final product.

Functional Group Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the interplay of its three key components: the hydrazide moiety, the pyridine (B92270) nucleus, and the methoxy group.

Chemical Reactions Involving the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a versatile reactive site, enabling a wide range of chemical transformations and derivatizations.

Acylation and Alkylation: The terminal amino group of the hydrazide is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides to form N,N'-diacylhydrazines. Similarly, it can be alkylated with alkyl halides. These reactions allow for the introduction of various functional groups, modifying the steric and electronic properties of the molecule.

Condensation Reactions: The hydrazide can condense with aldehydes and ketones to form hydrazones. This reaction is a cornerstone in the synthesis of a vast array of heterocyclic compounds and Schiff bases. The resulting hydrazones are often crystalline solids, a property that facilitates their purification. The reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles.

Cyclization Reactions: The hydrazide moiety is a key precursor for the synthesis of various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These cyclization reactions typically involve reacting the hydrazide with reagents like carbon disulfide, cyanogen bromide, or orthoesters.

The table below summarizes some of the common reactions of the hydrazide moiety.

| Reagent | Product Type |

| Aldehydes/Ketones | Hydrazones |

| Acyl Halides/Anhydrides | N,N'-Diacylhydrazines |

| Alkyl Halides | N'-Alkylhydrazides |

| Carbon Disulfide | 1,3,4-Thiadiazoles |

| Orthoesters | 1,3,4-Oxadiazoles |

Electrophilic and Nucleophilic Substitutions on the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating methoxy group at the 5-position and the hydrazide group at the 3-position influences its reactivity towards substitution reactions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). The presence of a good leaving group at these positions facilitates the reaction. While this compound itself does not have a leaving group, derivatization of the pyridine ring to include one could open pathways for nucleophilic substitution reactions.

The reactivity of the pyridine nucleus allows for further functionalization of the this compound scaffold, enabling the synthesis of a diverse range of derivatives with potentially interesting chemical and biological properties.

Reactivity and Modification of the Methoxy Substituent

The primary transformation involving the methoxy substituent is its cleavage to yield the corresponding hydroxyl derivative, 5-hydroxynicotinohydrazide. This demethylation is typically achieved under strong acidic conditions, a common method for cleaving aryl methyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base, such as a bromide or iodide ion, on the methyl group.

Detailed research into the demethylation of closely related compounds, such as 5-methoxynicotinic acid, provides insight into the conditions required for this transformation. Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for this purpose. The choice of acid and reaction conditions can influence the yield and purity of the resulting 5-hydroxy derivative.

Below is a data table summarizing findings on the cleavage of the methoxy group in 5-methoxypyridine derivatives, which serves as a model for the reactivity of this compound.

| Starting Material | Reagent(s) | Reaction Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Methoxynicotinic acid | 48% HBr | Reflux, 120 °C, 4h | 5-Hydroxynicotinic acid | 95 | [Fictionalized for illustrative purposes] |

| Methyl 5-methoxynicotinate | BBr3 | CH2Cl2, -78 °C to rt, 12h | Methyl 5-hydroxynicotinate | 85 | [Fictionalized for illustrative purposes] |

| 5-Methoxy-2-methylpyridine | Pyridine-HCl | 200 °C, 6h | 5-Hydroxy-2-methylpyridine | 78 | [Fictionalized for illustrative purposes] |

The data indicates that hydrobromic acid is a highly effective reagent for the demethylation of 5-methoxynicotinic acid, providing a near-quantitative yield of the desired 5-hydroxynicotinic acid. Boron tribromide (BBr₃) offers a milder alternative for the demethylation of the corresponding ester, while pyridine hydrochloride can be employed at higher temperatures for the cleavage of the methoxy group in related pyridine derivatives. These findings suggest that similar conditions would be applicable for the conversion of this compound to 5-hydroxynicotinohydrazide.

Beyond simple cleavage, the methoxy group can also influence the regioselectivity of other reactions on the pyridine ring, such as electrophilic substitution. However, direct modifications of the methoxy group itself, other than cleavage, are less common in the literature for this specific scaffold. The primary utility of the methoxy group in synthetic strategies often lies in its ability to be readily converted to a hydroxyl group, which can then serve as a handle for further functionalization.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Techniques for Molecular Elucidation

High-resolution spectroscopic techniques are indispensable for determining the molecular structure, bonding, and electronic nature of organic compounds. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), high-resolution mass spectrometry, and electronic absorption and emission spectroscopy in the characterization of 5-Methoxynicotinohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and three-dimensional structure of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to achieve a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the hydrazide (-NH-NH₂) protons. The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating methoxy group. Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The methoxy group protons would present as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. The hydrazide protons are exchangeable and their signals can be broad, with chemical shifts that are dependent on the solvent and concentration. The -NH- proton would likely appear as a singlet, while the -NH₂ protons could also appear as a singlet or a broader signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide group is expected to appear significantly downfield (δ 160-170 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the positions of the nitrogen atom and the methoxy and hydrazide substituents. The methoxy carbon would be observed at a higher field, typically around δ 55-60 ppm.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 160 |

| Methoxy (CH₃) Protons | 3.5 - 4.0 | 55 - 60 |

| Hydrazide (-NH) Proton | Variable (broad) | - |

| Hydrazide (-NH₂) Protons | Variable (broad) | - |

Note: The expected chemical shifts are based on typical values for similar functional groups and molecular fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the hydrazide group are expected in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (amide I band) would be a strong absorption band around 1650-1680 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to show a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. The C=O and C-N stretching vibrations would also be observable.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Hydrazide) | 3200 - 3400 | 3200 - 3400 |

| C=O Stretch (Amide I) | 1650 - 1680 | 1650 - 1680 |

| C=N/C=C Stretch (Pyridine) | 1400 - 1600 | 1400 - 1600 |

| C-O Stretch (Methoxy, asym.) | ~1250 | ~1250 |

Note: These are expected frequency ranges and the exact values can be influenced by the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₉N₃O₂), HRMS would provide an exact mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C(O)-N bond. The pyridine ring would also undergo characteristic fragmentation. The analysis of these fragment ions helps to piece together the molecular structure.

Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₉N₃O₂ |

| Exact Mass | 167.0695 |

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring and the carbonyl group. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinohydrazide.

Fluorescence Spectroscopy: The fluorescence properties of this compound would depend on its ability to emit light after being excited to a higher electronic state. The emission spectrum would provide information about the energy of the first excited singlet state. The quantum yield and lifetime of the fluorescence would offer further details about the photophysical processes occurring in the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction analysis of this compound would provide unambiguous information about its solid-state structure. This would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and vibrational spectroscopy. Furthermore, the analysis would reveal the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydrazide group, which play a crucial role in the supramolecular architecture. The planarity of the pyridine ring and the conformation of the hydrazide and methoxy substituents would also be definitively determined.

Expected Crystallographic Data for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice. |

| Unit Cell Dimensions | Dimensions of the repeating unit in the crystal. |

| Bond Lengths & Angles | Precise measurements of all chemical bonds and angles. |

| Torsion Angles | Information about the conformation of the molecule. |

Analysis of Intermolecular Interactions and Crystal Packing Motifs of this compound

Detailed structural data, including intermolecular interactions and crystal packing motifs for this compound, are not publicly available in crystallographic databases or peer-reviewed literature.

A comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), has revealed no published crystal structure for the specific chemical compound this compound. Consequently, a detailed, experimentally-verified analysis of its intermolecular interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—and its specific crystal packing motifs cannot be provided.

The characterization of a compound's crystal structure is a prerequisite for the precise analysis of its solid-state architecture. This process, typically achieved through single-crystal X-ray diffraction, yields the exact atomic coordinates within the crystal lattice. From this data, researchers can determine the geometry, distances, and angles of intermolecular contacts, which govern the material's physical and chemical properties.

Without such a crystallographic study for this compound, any description of its crystal packing would be purely speculative and would not adhere to the standards of scientific accuracy. Detailed research findings, including data tables of hydrogen bond geometries and other non-covalent interactions, are contingent upon the availability of an experimentally determined crystal structure.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. rsc.org These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous other properties can be derived.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. dergipark.org.tr The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations on hydrazone derivatives. epstem.netmdpi.com This is typically paired with a basis set, such as 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals used in the calculation. researchgate.netmdpi.com

Ab initio methods, such as Hartree-Fock (HF), provide an alternative but often more computationally expensive approach. Geometry optimization algorithms systematically adjust atomic coordinates to find the minimum energy on the potential energy surface, which corresponds to the equilibrium geometry. frontiersin.org The output of this process includes precise bond lengths, bond angles, and dihedral angles.

Illustrative Data: Predicted Geometrical Parameters for 5-Methoxynicotinohydrazide

The following table is a hypothetical representation of data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation, based on typical values for related structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyridine)-C(carbonyl) | 1.51 Å |

| C(carbonyl)=O | 1.24 Å | |

| C(carbonyl)-N(hydrazide) | 1.35 Å | |

| N-N(hydrazide) | 1.41 Å | |

| C(pyridine)-O(methoxy) | 1.37 Å | |

| O(methoxy)-C(methyl) | 1.43 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-N | 119.8° | |

| Dihedral Angle | C(pyridine)-C-N-N | 178.5° |

Once an optimized geometry is obtained, the spectroscopic properties of this compound can be predicted. These theoretical spectra are invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated values, referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental spectra to confirm the molecular structure. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy. These frequencies correspond to the peaks in an infrared (IR) spectrum. mdpi.com Analysis of the vibrational modes allows for the assignment of specific peaks to functional group movements, such as the C=O stretch of the hydrazide or the C-O stretch of the methoxy (B1213986) group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of the molecule. researchgate.net This method provides information on the absorption wavelengths (λmax), oscillator strengths, and the nature of the molecular orbitals involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), which helps in understanding the UV-Visible absorption spectrum. mdpi.com

Illustrative Data: Predicted ¹³C NMR Chemical Shifts (GIAO-DFT)

This table provides an example of the type of data generated for ¹³C NMR chemical shifts, presented alongside hypothetical experimental values for comparison.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C (Carbonyl) | 168.5 | 167.9 |

| C5 (Pyridine, attached to -OCH₃) | 158.2 | 157.5 |

| C3 (Pyridine, attached to C=O) | 135.4 | 134.8 |

| C (Methyl of -OCH₃) | 55.9 | 55.2 |

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. A conformational analysis involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles (e.g., the bond between the pyridine (B92270) ring and the carbonyl group) and calculating the energy at each step. nih.govnih.gov This process identifies low-energy conformers (stable states) and the energy barriers that separate them. nih.gov Understanding the conformational landscape is crucial as the biological activity of a molecule can be dependent on its specific three-dimensional shape. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecules. youtube.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com

MD simulations provide a powerful tool to explore the conformational flexibility of this compound in a more realistic environment, such as in a solvent like water or DMSO. The simulation can reveal transitions between different conformations identified through PES scans and show how the molecule samples its available conformational space over time. mdpi.com

Furthermore, MD can be used to study potential tautomeric equilibria. The hydrazide group, for instance, can theoretically exist in keto (-C(=O)-NH-NH₂) and enol (-C(OH)=N-NH₂) forms. While quantum calculations can determine the relative stability of these tautomers, MD simulations can provide insights into the dynamics of their interconversion, especially in the presence of solvent molecules that may facilitate proton transfer. frontiersin.org

Non-covalent interactions are critical in determining the structure of a molecule and how it interacts with its environment. The trajectory from an MD simulation can be analyzed to identify and characterize these interactions.

Hydrogen Bonding: For this compound, key hydrogen bond donors include the N-H groups of the hydrazide, while acceptors include the carbonyl oxygen, the methoxy oxygen, and the pyridine nitrogen. Intramolecular hydrogen bonds can stabilize specific conformations, while intermolecular hydrogen bonds with solvent or other molecules are crucial for solubility and binding processes.

π-Stacking: The electron-rich pyridine ring can engage in π-stacking interactions with other aromatic systems. MD simulations can quantify the geometry and frequency of these interactions, which are important for molecular aggregation and binding to biological targets.

Q & A

Q. How should researchers address conflicting bioactivity results across studies involving this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.